molecular formula C12H19NO B13289624 3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol

3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13289624
M. Wt: 193.28 g/mol
InChI Key: SIQMVWZJLYDOFQ-UHFFFAOYSA-N
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Description

3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol chain, which is further connected to an amino group bonded to a 2,4-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,4-dimethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method includes:

    Starting Materials: 2,4-Dimethylbenzylamine and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,4-dimethylbenzylamine is reacted with 3-chloropropanol in an organic solvent like ethanol or methanol. The mixture is heated under reflux conditions for several hours to ensure complete reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,4-Dimethylphenyl)(phenyl)methyl]amino}propan-1-ol
  • 3-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol

Uniqueness

3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an amino group attached to a 2,4-dimethylphenylmethyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-10-4-5-12(11(2)8-10)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3

InChI Key

SIQMVWZJLYDOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCCCO)C

Origin of Product

United States

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